molecular formula C17H15N3O4 B1387357 N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine CAS No. 1090479-06-3

N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine

Cat. No. B1387357
CAS RN: 1090479-06-3
M. Wt: 325.32 g/mol
InChI Key: PMOVJVQDUHIUPT-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)acetamide” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide”, is a small molecule that is part of the experimental group .


Molecular Structure Analysis

“N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide” has a molecular formula of C13H23NO4SSi, an average mass of 317.477 Da, and a monoisotopic mass of 317.111694 Da .


Physical And Chemical Properties Analysis

“N′-(3,5-Dimethoxyphenyl)-N,N-dimethylurea” has a boiling point of 401.9±45.0 °C (Predicted), a density of 1.154±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of 14.17±0.70 (Predicted) .

Mechanism of Action

“N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide” has been found to interact with the target “Thymidylate synthase” in humans .

Safety and Hazards

The safety data sheet for “(3,4-Dimethoxyphenyl)acetonitrile” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors . Another study found that 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) is the most potent FGFR1 inhibitor in its series, with an enzyme inhibitory activity IC50 value of about 30.2 nM .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-12-7-11(8-13(9-12)24-2)19-16-3-4-17(20(21)22)15-10-18-6-5-14(15)16/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOVJVQDUHIUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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